Lipophilicity Modulation and ADME Balance
The target compound exhibits a computed LogP of −0.69, placing it between the more hydrophilic N‑H analog (LogP −1.52) and the simpler pyrrolidine‑acetamide lacking the aminoethyl extension (LogP −0.70). This intermediate lipophilicity results from the balancing effect of the ethyl group on the acetamide and the polar aminoethyl side‑chain .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP −0.69 (C10H21N3O, MW 199.3) |
| Comparator Or Baseline | N‑[1‑(2‑aminoethyl)pyrrolidin‑3‑yl]acetamide (N‑H analog): LogP −1.52; N‑ethyl‑N‑(pyrrolidin‑3‑yl)acetamide (des‑aminoethyl): LogP −0.70; N‑[1‑(2‑aminoacetyl)pyrrolidin‑3‑yl]‑N‑ethylacetamide (aminoacetyl analog): LogP −1.64 |
| Quantified Difference | ΔLogP = +0.83 (vs N‑H analog); +0.01 (vs des‑aminoethyl); +0.95 (vs aminoacetyl analog) |
| Conditions | Calculated by fragment‑based method (ACD/Labs or analogous), data from chemsrc.com |
Why This Matters
The intermediate LogP predicts a favorable balance between passive membrane permeability and aqueous solubility, a critical parameter for selecting lead‑like building blocks in CNS and GPCR‑targeted libraries.
